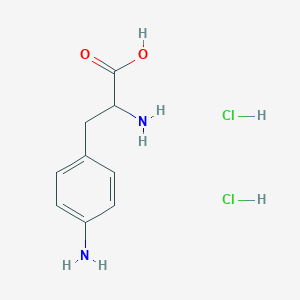

P-Aminophenylalanine dihydrochloride

Description

Para-aminophenylalanine (p-Aminophenylalanine), often supplied as its more stable dihydrochloride (B599025) salt, is a non-proteinogenic amino acid that has garnered substantial interest in various scientific disciplines. Its unique structure, featuring an amino group on the phenyl ring, provides a reactive handle that is absent in the 20 canonical amino acids. This feature allows for specific chemical modifications of proteins and peptides, making it an invaluable tool in chemical biology, protein engineering, and drug discovery.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H14Cl2N2O2 |

|---|---|

Molecular Weight |

253.12 g/mol |

IUPAC Name |

2-amino-3-(4-aminophenyl)propanoic acid;dihydrochloride |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H |

InChI Key |

WHIVGCGPZWTJOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N.Cl.Cl |

Origin of Product |

United States |

Chemical Synthesis Methodologies and Advanced Derivatization of P Aminophenylalanine

Classical Organic Synthesis Routes to P-Aminophenylalanine

The synthesis of p-aminophenylalanine is most commonly achieved through classical organic chemistry approaches, primarily involving the modification of phenylalanine or its precursors. These methods are foundational for producing the amino acid on a laboratory and industrial scale.

Approaches via Nitro Group Reduction of P-Nitrophenylalanine

A prevalent and well-established method for synthesizing p-aminophenylalanine involves the reduction of the nitro group of p-nitrophenylalanine (pNP). researchgate.netsci-hub.st This two-step approach begins with the nitration of L-phenylalanine to yield p-nitrophenylalanine, followed by the reduction of the nitro functional group to an amine.

The nitration step typically employs a mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures (e.g., 0°C) to favor the formation of the para-substituted isomer. researchgate.net The subsequent reduction of the nitro group is a critical transformation in organic synthesis and can be accomplished using various reagents and conditions. beilstein-journals.orgjsynthchem.com

Common reduction methods include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is generally clean and efficient.

Metal-Acid Reductions: Systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for nitro group reduction.

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as a hydrogen source in the presence of a catalyst like Pd/C.

Other Reducing Agents: Sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh₃)₄ has been shown to reduce nitroaromatic compounds. jsynthchem.com Another metal-free option is the use of trichlorosilane (B8805176) (HSiCl₃) with a base, which can chemoselectively reduce nitro groups. beilstein-journals.orggoogle.com

The choice of reducing agent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. google.com For instance, catalytic hydrogenation might also reduce other susceptible groups if present.

Table 1: Comparison of Reduction Methods for p-Nitrophenylalanine

| Reduction Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol solvent, room temperature | High yield, clean reaction |

| Metal-Acid Reduction | Fe, HCl | Aqueous/alcoholic solvent, heat | Inexpensive reagents |

Stereoselective Synthesis and Enantiomeric Purity Control

Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount when synthesizing enantiomerically pure L- or D-p-aminophenylalanine. When starting from an enantiopure precursor like L-phenylalanine, the reaction conditions for nitration and subsequent reduction must be chosen to avoid racemization.

For de novo synthesis, stereoselectivity can be introduced using several strategies:

Chiral Auxiliaries: A common approach involves the use of a chiral auxiliary, such as a derivative of 1-phenylethylamine (B125046) (α-PEA), which is attached to the molecule to direct a subsequent reaction in a diastereoselective manner. nih.gov After the desired stereocenter is set, the auxiliary is removed.

Enzymatic or Biocatalytic Methods: Modern biocatalysis offers powerful tools for asymmetric synthesis. nsf.gov Engineered enzymes can perform highly stereoselective reactions, such as transamination or reduction, to produce the desired enantiomer of an amino acid. nsf.govnih.gov For example, engineered pyridoxal (B1214274) 5'-phosphate (PLP) enzymes can be used to create valuable noncanonical amino acids with high stereocontrol. nsf.gov

Asymmetric Hydrogenation: Using chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, it is possible to achieve enantioselective reduction of a prochiral precursor, like an α,β-unsaturated acid derivative.

The enantiomeric purity of the final product is typically assessed using chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric derivatives with a chiral derivatizing agent and analyzing the mixture by NMR or standard HPLC. nih.govnih.gov

Protecting Group Strategies for P-Aminophenylalanine Functionalities

Due to the presence of three reactive functional groups (α-amino, α-carboxyl, and p-amino), protecting group chemistry is essential for the selective modification and incorporation of p-aminophenylalanine into larger molecules like peptides. researchgate.netorganic-chemistry.org The choice of protecting groups follows an orthogonal strategy, where each group can be removed under specific conditions without affecting the others. organic-chemistry.org

α-Amino Group Protection: The most common protecting groups for the α-amino function are the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. creative-peptides.com

Boc: This group is stable to base but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). creative-peptides.compeptide.com

Fmoc: This group is stable to acid but is removed by treatment with a mild base, typically piperidine (B6355638) in dimethylformamide (DMF). researchgate.netcreative-peptides.com

α-Carboxyl Group Protection: The carboxyl group is often protected as an ester, such as a methyl (Me), ethyl (Et), or benzyl (B1604629) (Bzl) ester, to prevent its participation in unwanted reactions. These are typically removed by saponification (for methyl/ethyl esters) or catalytic hydrogenation (for benzyl esters).

p-Amino Group Protection: The side-chain amino group requires a protecting group that is stable during peptide synthesis and can be removed selectively if needed. For the synthesis of derivatives like p-azidophenylalanine, the p-amino group is often protected with a benzyloxycarbonyl (Z) or Boc group. nih.govebi.ac.uk These can be introduced via acylation, sometimes using a copper complex to temporarily block the α-amino and carboxyl groups, directing the reaction to the p-amino position. nih.govebi.ac.uk

Table 2: Common Protecting Groups for P-Aminophenylalanine

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| α-Amino | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) creative-peptides.com |

| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) creative-peptides.com |

| α-Carboxyl | Benzyl Ester | Bzl | Catalytic Hydrogenation (H₂/Pd) |

| p-Amino | Benzyloxycarbonyl | Z | Catalytic Hydrogenation, HBr/AcOH creative-peptides.comnih.gov |

Advanced Derivatization Strategies for P-Aminophenylalanine

The p-amino group of PAPA is a chemical handle for introducing a wide array of functionalities. A particularly important derivatization is its conversion to an azide (B81097) group, creating p-azidophenylalanine, a valuable tool in chemical biology.

Preparation of P-Azidophenylalanine Derivatives

p-Azido-L-phenylalanine (pAzF) is an unnatural amino acid that can be incorporated into proteins and used as a photo-crosslinking agent or as a handle for bioorthogonal chemistry, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govmedchemexpress.com The synthesis of pAzF from p-aminophenylalanine is a key transformation. nih.govebi.ac.uk

One of the primary methods for this conversion is through a diazotization reaction followed by azidation. However, a more controlled and widely used method is the diazotransfer reaction. nih.gov

Diazotransfer Reactions and Their Optimization

Diazotransfer reactions provide a direct method for converting a primary amine to an azide. organic-chemistry.org In the context of p-aminophenylalanine, the p-amino group is converted to an azide using a diazotransfer reagent. nih.gov For this reaction to be successful, the α-amino and carboxyl groups of PAPA must first be protected. nih.govebi.ac.uk

The general reaction involves treating the protected p-aminophenylalanine derivative with a diazotransfer agent, often in the presence of a copper(II) catalyst. nih.gov

Common Diazotransfer Reagents:

Trifluoromethanesulfonyl azide (TfN₃): A highly effective but potentially explosive reagent.

Imidazole-1-sulfonyl azide: A more stable and safer alternative. organic-chemistry.org It can be prepared as a crystalline hydrochloride or tetrafluoroborate (B81430) salt, making it easier to handle. nih.gov

p-Acetamidobenzenesulfonyl azide: A cost-effective and practical reagent for diazotransfer reactions. emory.edu

Optimization of the Reaction: Optimization focuses on improving yield, safety, and selectivity.

Reagent Choice: The move from hazardous reagents like triflyl azide to safer, solid reagents like imidazole-1-sulfonyl azide hydrochloride has been a significant optimization. organic-chemistry.org

Catalyst: The reaction is often catalyzed by copper(II) sulfate. nih.gov

pH Control: The pH of the reaction medium can be crucial for selectivity, especially when dealing with multiple amine groups.

Targeted Reagents: An advanced strategy involves tethering the diazotransfer reagent to a ligand that binds to a specific protein. This directs the reaction to amino groups in the proximity of the ligand's binding site, achieving high site-selectivity in complex biological mixtures. nih.gov

The successful synthesis via diazotransfer provides a reliable route to p-azidophenylalanine, a critical component for advanced studies in proteomics and chemical biology. nih.govrsc.org

Ullmann-type Coupling for Azidation

The transformation of an aromatic amine to an azide is a valuable synthetic step, and the Ullmann-type coupling reaction offers a robust method for this conversion, particularly for aryl halides. While direct azidation of the amino group of p-aminophenylalanine is not the standard approach, a related pathway involves the conversion of a halogenated phenylalanine precursor into an aryl azide. This process typically starts with a protected p-halophenylalanine derivative, which can be synthesized from p-aminophenylalanine via the Sandmeyer reaction.

The Ullmann condensation is a copper-catalyzed reaction that facilitates the coupling of aryl halides with various nucleophiles, including azide ions. nih.gov The reaction generally requires a copper(I) catalyst, such as copper(I) iodide (CuI), and is often performed in the presence of a ligand that enhances catalyst solubility and reactivity. byjus.comdrugbank.com L-proline has been identified as an effective ligand that can accelerate copper-catalyzed azidation of aryl halides with sodium azide, allowing the reaction to proceed at relatively low temperatures (40-95 °C). drugbank.com

The general mechanism for the Ullmann-type azidation of a p-halophenylalanine derivative would proceed as follows:

Oxidative Addition: The copper(I) catalyst reacts with the aryl halide.

Nucleophilic Substitution: The azide nucleophile displaces the halide from the copper center.

Reductive Elimination: The desired aryl azide product is formed, regenerating the copper(I) catalyst.

This methodology provides a pathway to synthesize p-azidophenylalanine, a valuable photo-crosslinking unnatural amino acid used in chemical biology to study protein-protein interactions.

Functionalization of Aromatic Amino Group for Specific Reactivities

The aromatic amino group of p-aminophenylalanine is a key site for selective functionalization. Its reactivity differs significantly from the aliphatic amino groups found in other amino acids like lysine (B10760008) or at the N-terminus of a peptide. This difference can be exploited for chemoselective modifications.

A notable example is the selective N-arylation of the p-amino group within unprotected peptides. The aniline (B41778) NH2 group in p-aminophenylalanine has a depressed pKa compared to aliphatic amines, which allows for selective C-N bond formation under specific conditions. Researchers have demonstrated that pre-formed palladium oxidative addition complexes (OACs) can selectively arylate the p-amino group of a pAF residue in aqueous buffer. This reaction proceeds efficiently, even at micromolar concentrations, and can tolerate a wide range of functional groups present in peptides, with the exception of cysteine. This chemoselectivity is governed by Curtin–Hammett control, where the lower pKa of the aniline facilitates the reaction.

| Parameter | Description |

| Reaction | Selective N-arylation of p-aminophenylalanine |

| Reagent | Palladium Oxidative Addition Complexes (e.g., LPd(X)Ar) |

| Selectivity | High selectivity for the aromatic amine over aliphatic amines (e.g., lysine, N-terminus) |

| Conditions | Mild, aqueous buffer |

| Control | Curtin–Hammett Principle |

This method provides a powerful tool for conjugating small molecules, such as pharmaceuticals, to peptides containing p-aminophenylalanine, enabling the creation of targeted therapeutics and advanced biomaterials.

Synthesis of Halogenated Phenylalanine Analogs from p-Aminophenylalanine Precursors

Halogenated amino acids are crucial building blocks for medicinal chemistry and materials science. p-Aminophenylalanine is an excellent precursor for the synthesis of various halogenated phenylalanine analogs through the Sandmeyer reaction. wikipedia.orgtutorchase.com This classic transformation allows for the replacement of an aromatic amino group with a halogen via a diazonium salt intermediate. byjus.comorganic-chemistry.org

The process involves two main steps:

Diazotization: The aromatic amino group of p-aminophenylalanine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt (-N₂⁺).

Halogen Displacement: The diazonium group is then displaced by a halide anion (Cl⁻, Br⁻, or I⁻). This step is typically catalyzed by a corresponding copper(I) salt (CuCl, CuBr). wikipedia.org For iodination, a copper catalyst is not always required, and the reaction can proceed with the addition of potassium iodide. organic-chemistry.orgnih.gov

This strategy has been successfully applied to synthesize p-iodophenylalanine within a fully deprotected peptide, demonstrating its compatibility with complex biomolecules. nih.gov The synthesis of protected analogs, such as t-butyloxycarbonyl-p-iodophenylalanine, has also been described, providing a versatile building block for solid-phase peptide synthesis. nih.gov

| Reaction | Reagents | Product |

| Chlorination | NaNO₂, HCl, CuCl | p-Chlorophenylalanine |

| Bromination | NaNO₂, HBr, CuBr | p-Bromophenylalanine |

| Iodination | NaNO₂, H₂SO₄, KI | p-Iodophenylalanine |

p-Aminophenylalanine as a Key Intermediate in Complex Molecule Synthesis

Beyond its derivatization into other amino acids, the p-aminophenylalanine scaffold is a critical intermediate in the synthesis of more complex and biologically active molecules.

Role in the Synthesis of Alkylating Agents

Alkylating agents are a cornerstone of cancer chemotherapy, capable of covalently modifying DNA and inducing cell death. nih.govresearchgate.net The p-aminophenylalanine structure serves as a carrier moiety for the nitrogen mustard pharmacophore, a class of bifunctional alkylating agents. drugbank.comnih.gov

A prominent example is Melphalan , an anticancer drug approved for the treatment of multiple myeloma and ovarian carcinoma. mdpi.com The chemical structure of Melphalan is 2-amino-3-[4-(bis[2-chloroethyl]amino)phenyl]propanoic acid, which is a derivative of L-phenylalanine. mdpi.com Its synthesis utilizes a p-aminophenylalanine backbone where the aromatic amino group is alkylated to form the reactive bis(2-chloroethyl)amine (B1207034) group. This design leverages the amino acid structure to facilitate transport into cancer cells, where the nitrogen mustard can then exert its cytotoxic effect by cross-linking DNA strands. nih.govresearchgate.net

Precursor for Advanced Non-Natural Amino Acid Building Blocks

The utility of p-aminophenylalanine extends to its role as a starting material for a diverse array of other advanced non-natural amino acids. These novel building blocks are instrumental in protein engineering, drug discovery, and materials science. nih.gov

One key transformation is its enzymatic conversion into other functionalized phenylalanine derivatives. For instance, mutants of phenylalanine dehydrogenase have been engineered to catalyze the synthesis of p-F-phenylalanine, p-MeO-phenylalanine, and p-CF₃-phenylalanine from their corresponding phenylpyruvate precursors, showcasing the potential for biocatalytic derivatization. nih.gov

Furthermore, the chemical reactivity of the amino group allows for the introduction of unique functionalities. For example, the genetic incorporation of p-acetyl-phenylalanine (pAcPhe), a ketone-bearing amino acid, into proteins enables site-specific labeling and conjugation. nih.gov The synthesis of such a molecule can be envisioned starting from p-aminophenylalanine, where the amino group is converted to an acetyl group through a sequence of reactions, likely involving diazotization. The halogenated derivatives discussed previously, such as p-iodophenylalanine, are themselves advanced building blocks used for introducing heavy atoms for X-ray crystallography or for radiolabeling studies. nih.govnih.gov

Biotechnological Production and Metabolic Engineering of P Aminophenylalanine

Elucidation of P-Aminophenylalanine Biosynthetic Pathways

The journey to efficiently produce p-AF begins with a fundamental understanding of its natural synthesis routes in various organisms. Research has unveiled a pathway branching from the well-established shikimate pathway, a central route in microorganisms and plants for the synthesis of aromatic compounds. nih.govwikipedia.org

The biosynthesis of p-aminophenylalanine is intricately linked to the shikimate pathway, which generates the crucial precursor, chorismate. nih.govresearchgate.net This seven-step metabolic route converts phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) into chorismate, which stands as a critical branch-point metabolite for the synthesis of all three proteinogenic aromatic amino acids: phenylalanine, tyrosine, and tryptophan. wikipedia.orgyoutube.com The biosynthesis of p-AF diverges from this central pathway at the point of chorismate, following a distinct route from that of phenylalanine and tyrosine. nih.gov In plants like Vigna vexillata, it has been demonstrated that p-AF is synthesized from shikimic acid. nih.gov

The conversion of chorismate to p-AF is a multi-step enzymatic process. In the bacterium Streptomyces venezuelae, where p-AF is an intermediate in the biosynthesis of the antibiotic chloramphenicol, three key enzymes encoded by the pap gene cluster have been identified. nih.govresearchgate.net These enzymes catalyze the transformation of chorismate into p-AF. The pathway proceeds through the intermediate 4-amino-4-deoxychorismate (ADC). frontiersin.org

The key enzymatic steps are:

Chorismate to 4-amino-4-deoxychorismate (ADC): This initial step is catalyzed by the enzyme 4-amino-4-deoxychorismate synthase, a complex of two proteins, PabA and PabB. researchgate.net

ADC to 4-amino-4-deoxyprephenate (ADP): The enzyme 4-amino-4-deoxychorismate mutase (PapB) catalyzes the rearrangement of ADC to ADP. nih.govresearchgate.net

ADP to p-aminophenylpyruvate: The final steps to p-AF involve the action of enzymes like 4-amino-4-deoxyprephenate dehydrogenase (PapC) which converts ADP to p-aminophenylpyruvate. nih.govresearchgate.net

p-aminophenylpyruvate to p-aminophenylalanine: This final transamination step can be catalyzed by various aminotransferases. mdpi.com

Table 1: Key Enzymes in p-Aminophenylalanine Biosynthesis

| Enzyme | Gene | Organism of Origin | Catalyzed Reaction |

|---|---|---|---|

| 4-amino-4-deoxychorismate synthase | pabAB | Corynebacterium glutamicum | Chorismate + Glutamine → 4-amino-4-deoxychorismate + Glutamate (B1630785) + Pyruvate |

| 4-amino-4-deoxychorismate mutase | papB | Streptomyces venezuelae | 4-amino-4-deoxychorismate → 4-amino-4-deoxyprephenate |

| 4-amino-4-deoxyprephenate dehydrogenase | papC | Streptomyces venezuelae | 4-amino-4-deoxyprephenate + NAD⁺ → p-aminophenylpyruvate + NADH + CO₂ |

| Aminotransferase | apat | Streptomyces aurantiacus | p-aminophenylpyruvic acid + Amino Donor → p-aminophenylalanine + α-keto acid |

This table provides an interactive overview of the core enzymes involved in the biosynthetic pathway of p-aminophenylalanine.

While the pathway was initially characterized in antibiotic-producing Streptomyces species, p-AF has also been identified in other organisms. nih.gov For instance, p-aminophenylalanine has been found to be naturally produced in the plant Vigna vexillata. nih.gov More recently, research into the biosynthesis of the antitumor agent dnacin B1 in Streptomyces aurantiacus DSM 44131T revealed that p-AF serves as a precursor for the quinone moiety of the molecule. mdpi.com This discovery not only expands the known metabolic landscape of p-AF but also provides new genetic resources, such as novel aminotransferases, for potential use in metabolic engineering. mdpi.com

Genetic and Metabolic Engineering for Enhanced P-Aminophenylalanine Production

Leveraging the knowledge of its biosynthetic pathway, researchers have successfully engineered microorganisms, particularly Escherichia coli, for the overproduction of p-AF. These strategies focus on introducing the necessary biosynthetic genes and optimizing the host's metabolism to channel precursors towards p-AF synthesis.

A common and effective strategy for p-AF production is the heterologous expression of the p-AF biosynthetic pathway in a host organism like E. coli, which is well-characterized and amenable to genetic manipulation. nih.govnih.gov This typically involves introducing the genes responsible for converting chorismate to p-AF. For example, the papA, papB, and papC genes from S. venezuelae have been successfully expressed in E. coli to establish a functional p-AF production pathway. researchgate.net Further optimization has involved using genes from different organisms, such as pabAB from Corynebacterium glutamicum in combination with papB and papC from S. venezuelae, which has been shown to improve production titers. nih.gov In one study, co-expressing pabAB from E. coli and papBC from Streptomyces venezuelae resulted in the highest 4-aminophenylalanine production, achieving 22.5 g/L in a fed-batch fermenter. nih.gov

A critical aspect of enhancing p-AF production is to increase the metabolic flux towards its precursor, chorismate. nih.gov In E. coli, the shikimate pathway is tightly regulated, primarily through feedback inhibition of key enzymes. osti.gov To overcome this, metabolic engineering strategies have focused on eliminating these feedback inhibition mechanisms. This approach has been shown to significantly increase the availability of chorismate, leading to a substantial boost in p-AF titers, with some studies reporting an approximately 20-fold increase. nih.gov By upregulating the flux in the chorismate biosynthesis pathway, more of this key precursor is available to be funneled into the heterologous p-AF pathway, thereby maximizing the production of the desired non-proteinogenic amino acid. nih.gov

Table 2: Metabolic Engineering Strategies in E. coli for p-Aminophenylalanine Production

| Genetic Modification | Rationale | Reported Outcome | Reference |

|---|---|---|---|

| Heterologous expression of papA, papB, papC from S. venezuelae | Introduction of the p-AF biosynthetic pathway. | Establishment of de novo p-AF biosynthesis. | researchgate.net |

| Co-expression of pabAB from C. glutamicum and papB, papC from S. venezuelae | Optimization of the biosynthetic pathway. | Production of ~43 mg/L of L-PAPA from glycerol. | nih.gov |

| Elimination of feedback inhibition in the chorismate biosynthesis pathway | Increase the metabolic flux towards the precursor chorismate. | ~20-fold increase in p-AF titers. | nih.gov |

| Co-expression of pabAB from E. coli and papBC from S. venezuelae | Enhanced pathway efficiency. | 22.5 g/L of 4-aminophenylalanine in fed-batch fermentation. | nih.gov |

This interactive table summarizes key genetic engineering approaches and their impact on p-aminophenylalanine production in E. coli.

Strategies for Eliminating Carbon Leakage and Enhancing Product Titers

A primary goal in the metabolic engineering of microbial strains for p-Aminophenylalanine production is to channel the flow of carbon from central metabolism exclusively towards the synthesis of PAPA. This involves the strategic elimination of "carbon leakage," where metabolic intermediates are diverted to non-productive or competing biosynthetic routes.

One effective strategy is the inactivation of the phosphoenolpyruvate (PEP):carbohydrate phosphotransferase system (PTS). The PTS system is a major consumer of PEP, a key precursor for the shikimate pathway and, consequently, for PAPA biosynthesis. By deleting genes encoding components of the PTS system, such as ptsI, more PEP is made available for the initial step of the aromatic amino acid pathway. mdpi.com To compensate for the loss of glucose uptake via the PTS, alternative glucose transport systems, such as those involving the galactose permease (GalP) and glucokinase (Glk), can be modulated. nih.gov

Furthermore, enhancing the supply of another crucial precursor, erythrose 4-phosphate (E4P), is critical. This can be achieved by upregulating the expression of genes in the pentose (B10789219) phosphate (B84403) pathway, such as tktA (transketolase) and talB (transaldolase). nih.gov Proteomics analyses have identified certain steps in the shikimate pathway as potential bottlenecks. For instance, the reaction catalyzed by 3-dehydroquinate (B1236863) dehydratase (AroD) has been identified as a rate-limiting step in L-phenylalanine production. nih.gov Optimizing the expression of the aroD gene through promoter engineering has been shown to significantly increase product titers. nih.gov

Another layer of regulation that needs to be addressed is feedback inhibition. The transcription factor TyrR, for example, represses the expression of several genes in the aromatic amino acid biosynthetic pathway. Engineering the DNA-binding domain of TyrR can alleviate this repression, leading to increased expression of the pathway enzymes and a subsequent boost in production. nih.gov

| Engineering Strategy | Target Gene(s) | Rationale |

| Increase PEP availability | ptsI (deletion) | Inactivates the PTS system, a major consumer of PEP. mdpi.com |

| Enhance glucose uptake | galP, glk (modulation) | Compensates for PTS inactivation. nih.gov |

| Increase E4P availability | tktA, talB (upregulation) | Boosts the pentose phosphate pathway. nih.gov |

| Alleviate bottlenecks | aroD (promoter engineering) | Overcomes a rate-limiting step in the shikimate pathway. nih.gov |

| Deregulate feedback inhibition | tyrR (domain engineering) | Reduces transcriptional repression of pathway genes. nih.gov |

Computational Design and Engineering of Microbial Strains for P-Aminophenylalanine Biosynthesis

The complexity of cellular metabolism necessitates the use of computational tools for the rational design of microbial strains. nih.gov These tools enable a systems-level understanding of metabolic networks and can predict the effects of genetic modifications on product synthesis.

Genome-scale metabolic models (GEMs) are powerful frameworks that can simulate the flow of metabolites through the entire cellular network. By applying constraint-based modeling techniques, such as Flux Balance Analysis (FBA), researchers can identify gene deletion or overexpression targets that are predicted to redirect metabolic flux towards PAPA. nih.gov

Bioinformatics plays a crucial role in the initial stages of pathway design, particularly in the identification of novel biosynthetic genes. For instance, by searching for homologs of known enzymes in genomic databases, putative gene clusters for the biosynthesis of related compounds can be identified. This approach was successfully used to find genes for homophenylalanine biosynthesis in the cyanobacterium Nostoc punctiforme. nih.gov

Computational protein design and engineering tools are also employed to improve the catalytic efficiency and stability of enzymes in the PAPA biosynthetic pathway. researchgate.net Algorithms can predict the effects of amino acid substitutions on enzyme function, guiding the rational design of more efficient biocatalysts. researchgate.net Machine learning models, trained on large datasets of protein sequences and structures, are increasingly being used to predict optimal enzyme variants for specific industrial applications. nih.gov

Enzymatic Systems Involved in P-Aminophenylalanine Biosynthesis

Characterization of Aminotransferases (APAT) and their Specificity

The final step in the biosynthesis of p-Aminophenylalanine is a transamination reaction that converts p-amino-phenylpyruvic acid (PAPP) to PAPA. This reaction is catalyzed by a p-Aminophenylalanine aminotransferase (APAT). Aminotransferases are a large family of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that play central roles in nitrogen metabolism. nih.gov They operate via a ping-pong bi-bi kinetic mechanism, involving two half-reactions. nih.gov

In a study on the biosynthesis of the antitumor agent dnacin B1, for which PAPA is a precursor, nine potential APATs were identified from the genome of Actinosynnema pretiosum. nih.gov These enzymes were heterologously expressed and their ability to convert PAPP to PAPA was evaluated. Two of these enzymes, designated APAT4 and APAT9, demonstrated significant aminotransferase activity for the formation of PAPA. nih.gov The native aminotransferase involved in tyrosine biosynthesis, TyrB, from E. coli has also been shown to catalyze the conversion of PAPP to PAPA. nih.gov

The specificity of these aminotransferases can be quite relaxed. For example, some aminotransferases involved in branched-chain amino acid biosynthesis have been shown to accept alternative substrates. nih.gov This promiscuity can be exploited for the production of PAPA, but it can also lead to the formation of unwanted byproducts. Protein engineering techniques are often used to tailor the substrate specificity of aminotransferases for improved production of the desired amino acid. frontiersin.org

| Aminotransferase | Source Organism | Substrate(s) | Product(s) | Reference |

| APAT4 | Actinosynnema pretiosum | p-amino-phenylpyruvic acid (PAPP), L-glutamate | p-Aminophenylalanine (PAPA), α-ketoglutarate | nih.gov |

| APAT9 | Actinosynnema pretiosum | p-amino-phenylpyruvic acid (PAPP), L-glutamate | p-Aminophenylalanine (PAPA), α-ketoglutarate | nih.gov |

| TyrB | Escherichia coli | p-amino-phenylpyruvic acid (PAPP), L-glutamate | p-Aminophenylalanine (PAPA), α-ketoglutarate | nih.gov |

Role of Chorismate Synthases and Mutases in Pathway Direction

Chorismate stands at a critical branch point in the biosynthesis of aromatic compounds. researchgate.net The enzyme chorismate synthase catalyzes the formation of chorismate from 5-enolpyruvylshikimate-3-phosphate, the final step in the common shikimate pathway. nih.gov From chorismate, the metabolic flux can be directed towards the synthesis of tryptophan or towards the synthesis of phenylalanine and tyrosine. wikipedia.org

The enzyme that controls the entry of chorismate into the phenylalanine and tyrosine branch is chorismate mutase (CM). Chorismate mutase catalyzes the Claisen rearrangement of chorismate to prephenate. wikipedia.org This is the first committed step in the biosynthesis of phenylalanine and tyrosine, and by extension, p-Aminophenylalanine. nih.gov The activity of chorismate mutase is often tightly regulated by the end products of the pathway, phenylalanine and tyrosine, which act as allosteric inhibitors. nih.gov In some organisms, such as Mycobacterium tuberculosis, the activity of chorismate mutase is dramatically enhanced through the formation of a complex with DAHP synthase, another enzyme of the shikimate pathway. nih.gov

For the efficient production of PAPA, it is crucial to control the flow of chorismate. This can involve overexpressing a feedback-resistant variant of chorismate mutase to pull more chorismate towards the desired pathway.

Gene Cluster Analysis and Expression for Recombinant Production

The genes encoding the enzymes for a specific biosynthetic pathway are often found clustered together on the chromosome in prokaryotes. The identification and heterologous expression of these biosynthetic gene clusters (BGCs) is a common strategy for the recombinant production of natural products and their precursors.

The biosynthetic gene cluster for the dnacin B1, which contains the pathway for PAPA, was identified in Actinosynnema pretiosum. nih.gov This BGC spans a 66.9 kb region of DNA and contains 41 open reading frames (ORFs). nih.gov Based on sequence homology, three genes within this cluster, dinV, dinE, and dinF, were proposed to be involved in the conversion of chorismate to p-amino-phenylpyruvic acid. nih.gov The heterologous expression of these three genes in E. coli resulted in the production of PAPA, confirming their role in its biosynthesis. nih.gov Interestingly, the final aminotransferase step was catalyzed by endogenous E. coli aminotransferases. nih.gov

This gene cluster approach has also been applied to the production of other non-canonical amino acids. For example, a putative gene cluster for homophenylalanine biosynthesis was identified in Nostoc punctiforme and successfully expressed in E. coli to produce the target amino acid. nih.gov

| Gene | Proposed Function | Homolog | Reference |

| dinV | 4-amino-4-deoxychorismate synthase | PapA | nih.gov |

| dinE | 4-amino-4-deoxychorismate mutase | PapB | nih.gov |

| dinF | dehydrogenase | PapC | nih.gov |

Applications of P Aminophenylalanine in Bioconjugation and Protein Engineering

Site-Specific Incorporation of P-Aminophenylalanine into Peptides and Proteins

The ability to introduce p-aminophenylalanine at a specific position within a polypeptide chain is the foundational step for its use in bioconjugation and protein engineering. This is achieved through two primary methodologies: the expansion of the genetic code in ribosomal synthesis and the use of non-ribosomal peptide synthetases.

Genetic code expansion is a powerful technique that enables the site-specific incorporation of non-canonical amino acids (ncAAs), such as p-aminophenylalanine, into proteins during translation. nih.govaddgene.org This process requires the introduction of a new, bio-orthogonal translation system into the host organism, typically E. coli or mammalian cells. addgene.orgnih.gov

The core of this methodology involves an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). youtube.com A synthetase is evolved to specifically recognize the desired ncAA (in this case, p-aminophenylalanine) and charge it onto a unique tRNA, often a suppressor tRNA that recognizes a rare or reassigned codon, such as the amber stop codon (UAG). addgene.orgnih.govuzh.ch When the gene of interest is mutated to include this specific codon at the desired location, the ribosome incorporates p-aminophenylalanine at that site instead of terminating translation. addgene.orgnih.gov

Several research groups have successfully demonstrated the incorporation of p-aminophenylalanine and its derivatives into various proteins using this approach. nih.govresearchgate.netnih.gov For instance, autonomous E. coli cells have been engineered with synthetic gene clusters for the biosynthesis of p-aminophenylalanine, which is then coupled to an orthogonal aaRS/tRNA pair for efficient incorporation. nih.gov This technology has been used to install p-aminophenylalanine as a handle for subsequent chemical modifications, creating novel protein conjugates. nih.gov

| Component | Function | Example/Reference |

|---|---|---|

| Non-Canonical Amino Acid (ncAA) | The amino acid to be incorporated. | p-Aminophenylalanine (pAF) |

| Unique Codon | A codon reassigned to encode the ncAA, typically a stop codon. | Amber Stop Codon (UAG) addgene.org |

| Orthogonal tRNA | A tRNA that recognizes the unique codon but is not charged by endogenous synthetases. | Amber Suppressor tRNA (e.g., tRNAPylCUA) nih.gov |

| Orthogonal Aminoacyl-tRNA Synthetase (aaRS) | An engineered enzyme that specifically charges the orthogonal tRNA with the ncAA. | Mutant Pyrrolysyl-tRNA Synthetase (PylRS) or Tyrosyl-tRNA Synthetase uzh.chnih.gov |

| Host Organism | The cellular system (e.g., bacteria, mammalian cells) where protein synthesis occurs. | E. coli, Mammalian Cells nih.govnih.gov |

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes found in bacteria and fungi that synthesize peptides independently of the ribosome and messenger RNA. wikipedia.orgmdpi.com These enzymatic assembly lines offer a natural mechanism for incorporating non-proteinogenic amino acids into peptide backbones. wikipedia.org An NRPS is organized into modules, with each module typically responsible for the recognition, activation, and incorporation of a single amino acid. uzh.chmdpi.comnih.gov

The biosynthesis of the antitumor antibiotic dnacin B1 provides a clear example of p-aminophenylalanine (referred to as PAPA in the study) incorporation via an NRPS pathway. nih.gov Bioinformatic analysis and heterologous expression experiments identified a specific gene cluster in the producing organism responsible for the synthesis of PAPA from chorismic acid. nih.gov This cluster includes genes dinV, dinE, and dinF. Once synthesized, PAPA is recognized and loaded by a specific adenylation (A) domain within the modular NRPS enzyme complex (DinO, DinL, DinJ) and incorporated into the growing peptide chain. nih.gov The A-domain acts as the "gatekeeper," selecting the specific amino acid substrate for a given module.

| NRPS Domain | Function in p-Aminophenylalanine Incorporation | Reference |

|---|---|---|

| Adenylation (A) Domain | Recognizes and activates p-aminophenylalanine by converting it to an aminoacyl-adenylate. | uzh.chnih.gov |

| Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain | Covalently tethers the activated p-aminophenylalanine as a thioester via a phosphopantetheinyl arm. | uzh.chnih.gov |

| Condensation (C) Domain | Catalyzes peptide bond formation between the p-aminophenylalanine on its own module and the nascent peptide chain on the preceding module. | uzh.chmdpi.com |

| Thioesterase (TE) Domain | Releases the final peptide product from the NRPS assembly line, often involving cyclization. | uzh.chwikipedia.org |

Functionalization Strategies for P-Aminophenylalanine-Containing Biomolecules

Once p-aminophenylalanine is incorporated into a peptide or protein, its aniline (B41778) side chain serves as a versatile handle for a variety of chemical modifications. These reactions are typically bioorthogonal, meaning they proceed with high efficiency and selectivity under mild, aqueous conditions without interfering with native biological processes. medchem101.comnih.gov

"Click" chemistry, particularly the copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), is a premier bioconjugation strategy. medchem101.compeptide.combiosyntan.de To utilize this chemistry with p-aminophenylalanine, the primary aromatic amine must first be converted into an azide (B81097). This transformation can be achieved through a diazotization reaction followed by treatment with an azide source, a method established for converting p-amino-L-phenylalanine to p-azido-L-phenylalanine. nih.gov

Once the p-azido-L-phenylalanine residue is present within the protein, it can be specifically and efficiently coupled to a molecule bearing an alkyne group. nih.govnih.gov This two-step, late-stage modification strategy allows for the attachment of a wide array of functionalities, including fluorophores for imaging, polyethylene (B3416737) glycol (PEG) for improving therapeutic protein half-life, or positron emission tomography (PET) tracers. nih.gov The site-specific incorporation of p-azido-L-phenylalanine via genetic code expansion followed by click chemistry has been used to create precisely labeled protein conjugates for cellular and in vivo imaging. nih.govnih.gov

A highly efficient and site-selective method for modifying proteins containing p-aminophenylalanine is through tyrosinase-mediated oxidative coupling. nih.govacs.orgresearchgate.net This enzymatic approach utilizes the tyrosinase enzyme to oxidize a tyrosine residue or a phenol-containing molecule to a highly reactive o-quinone intermediate. nih.govchemrxiv.org

This electrophilic o-quinone then readily reacts with a nucleophilic partner. The aniline side chain of a p-aminophenylalanine residue incorporated into a protein serves as an excellent nucleophile in this context. nih.govacs.org The reaction is rapid and occurs under mild physiological conditions (e.g., phosphate (B84403) buffer, neutral pH), requiring only dissolved oxygen as the oxidant. nih.govresearchgate.net This strategy has been successfully used to conjugate various molecules to proteins and peptides, including modifying the C-termini of antibody fragments and creating antibody-bacteriophage conjugates for molecular targeting applications. nih.govacs.org

Late-stage functionalization refers to the chemical modification of a peptide after its synthesis is complete. rsc.orgnih.govnih.gov The unique reactivity of the aniline group in p-aminophenylalanine makes it an ideal target for such modifications, distinct from the native amino acids.

Beyond the azidation reaction described for click chemistry, the aromatic amine can participate in other coupling chemistries. For example, the aniline side chain can act as a catalytic residue when incorporated into a protein scaffold. Researchers have created a designer enzyme by introducing p-aminophenylalanine into a bacterial transcription factor, where the aniline group catalyzed a hydrazone formation reaction with significantly increased efficiency. eurekalert.org This demonstrates that the functionality of p-aminophenylalanine can be leveraged not just for conjugation but also for imparting novel catalytic activities to proteins. Further late-stage modifications could involve palladium-catalyzed reactions or other C-N bond-forming chemistries that are selective for the aniline group, providing a robust platform for creating diverse peptidomimetics and functionalized proteins. researchgate.netresearchgate.net

| Functionalization Strategy | Reaction Principle | Key Reagents | Advantages | Reference |

|---|---|---|---|---|

| Click Chemistry (Post-Azidation) | Diazotization of the amine to an azide, followed by azide-alkyne cycloaddition. | NaNO2/H+, Azide source (e.g., NaN3), Alkyne-tagged molecule, Cu(I) catalyst or strained cyclooctyne. | High specificity, high yield, bioorthogonal, wide applicability. | nih.govnih.gov |

| Tyrosinase-Mediated Oxidative Coupling | Enzymatic oxidation of a phenol (B47542) to an o-quinone, which couples with the aniline nucleophile of pAF. | Tyrosinase, Phenol/Tyrosine-tagged molecule, O2. | Enzymatic selectivity, mild physiological conditions, efficient. | nih.govacs.orgresearchgate.net |

| Catalytic Functionality | Incorporation of pAF to serve as an internal catalytic residue. | pAF-containing protein, Substrates for the desired reaction (e.g., hydrazone formation). | Creates novel enzyme activities, site-specific catalysis. | eurekalert.org |

P-Aminophenylalanine as a Nucleophilic Catalyst in Bioreactions

Para-aminophenylalanine (p-aminophenylalanine), a non-canonical amino acid, has emerged as a significant tool in bioconjugation and protein engineering due to its unique properties as a nucleophilic catalyst. Its utility is particularly notable in facilitating reactions under biologically compatible conditions, thereby expanding the scope of chemical transformations that can be performed on sensitive biological molecules.

Catalysis of Hydrazone Ligations at Physiological Conditions

Hydrazone ligation, a reaction between a hydrazine (B178648) and an aldehyde or ketone to form a hydrazone bond, is a widely used bioconjugation method due to its high specificity. However, a major limitation of this reaction is its slow kinetics at the neutral pH typical of physiological systems. To overcome this, nucleophilic catalysts such as aniline have been employed to accelerate the reaction. While effective, high concentrations of aniline can be detrimental to the structure and function of proteins. nih.govwikipedia.orgnih.gov

Research has demonstrated that p-aminophenylalanine (4a-Phe) serves as a biocompatible and effective nucleophilic catalyst for hydrazone ligations in aqueous buffers at neutral pH. nih.govwikipedia.org Studies have shown that 4a-Phe can catalyze the formation of hydrazones between the unnatural amino acid 3-formyltyrosine (3f-Tyr), incorporated into a protein, and various hydrazine-containing molecules, including fluorescent dyes. nih.govnih.gov

A key advantage of p-aminophenylalanine is its superior compatibility with proteins compared to aniline. For instance, the fragile protein tubulin retains its native structure and ability to form microtubules in the presence of 4a-Phe, a feat not as readily achieved with aniline. nih.govwikipedia.org Furthermore, it has been observed that the catalytic efficiency of 4a-Phe is approximately 70% of that of aniline, making it a highly viable and less disruptive alternative for biomolecular labeling. nih.govwikipedia.orgnih.gov

Interestingly, the rate of hydrazone formation catalyzed by p-aminophenylalanine is enhanced at lower temperatures. wikipedia.orgnih.gov This is a significant advantage when working with temperature-sensitive biomolecules, allowing for more efficient labeling under conditions that preserve the integrity of the target protein. nih.gov

Mechanistic Insights into P-Aminophenylalanine Catalytic Activity

The catalytic activity of p-aminophenylalanine in hydrazone ligations stems from its ability to form a reactive imine intermediate with the target carbonyl group. nih.govnih.gov The reaction mechanism involves the nucleophilic aromatic amine of the p-aminophenylalanine side chain attacking the aldehyde or ketone. This is in contrast to the aliphatic α-amine of the amino acid backbone, which is a less effective nucleophile for this purpose. nih.gov

Table 1: Comparison of Catalytic Efficiency for Hydrazone Formation This table is based on data from research on the catalytic effects of different compounds on hydrazone ligation.

| Catalyst | Relative Catalytic Efficacy | Biocompatibility with Tubulin |

| Aniline | ~100% | Lower |

| p-Aminophenylalanine (4a-Phe) | ~70% | Higher |

| Phenylalanine (Phe) | Low | High |

Development of P-Aminophenylalanine-Derived Bioprobes and Labels

The unique chemical reactivity of p-aminophenylalanine has also been harnessed in the development of specialized bioprobes and labels for the detection and manipulation of biomolecules.

Integration into Fluorescent Probes and Sensors for Biomolecular Detection

While p-aminophenylalanine itself is not a fluorescent molecule, its role as a catalyst is crucial in the site-specific attachment of fluorescent probes to proteins. As discussed previously, p-aminophenylalanine effectively catalyzes the ligation of hydrazine-containing fluorophores to proteins that have been engineered to contain a carbonyl group, such as 3-formyltyrosine. nih.govwikipedia.org This strategy allows for the precise placement of a fluorescent label on a protein of interest.

This catalytic approach to labeling is particularly valuable for studying proteins that are sensitive to their chemical environment. The mild, physiological conditions under which p-aminophenylalanine-catalyzed ligation occurs helps to ensure that the protein remains in its native, functional state during the labeling process. nih.gov The ability to attach a variety of hydrazine-modified fluorescent dyes provides flexibility in choosing a probe with the desired photophysical properties for a specific application. nih.gov

Biotinylation Strategies Utilizing P-Aminophenylalanine

Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a cornerstone technique in biotechnology for protein purification, detection, and immobilization. creative-proteomics.comthermofisher.com While chemical biotinylation methods exist, they often lack site-specificity. wikipedia.org A more precise approach involves the genetic incorporation of a non-canonical amino acid that can then be specifically biotinylated.

Research has demonstrated a position-specific biotinylation method that utilizes biotinylated p-aminophenylalanine derivatives. nih.gov In this strategy, a biotinylated p-aminophenylalanine is incorporated into a protein during cell-free translation. This method has shown to be more efficient than using biotinylated lysine (B10760008) derivatives. nih.gov A significant advantage of using biotinylated p-aminophenylalanine is that its incorporation is less dependent on the position within the protein sequence, overcoming a limitation observed with biotinylated lysine. nih.gov This allows for more reliable and versatile site-specific biotinylation of proteins for a range of applications, including the exploration of surface-exposed residues and the oriented immobilization of proteins. nih.gov

Role of P Aminophenylalanine in Advanced Materials Science and Polymer Chemistry

P-Aminophenylalanine as a Monomer for Bio-Based Polymer Synthesis

The bifunctional nature of p-aminophenylalanine, containing both an amino group and a carboxylic acid, makes it a versatile monomer for synthesizing a variety of polymers. Its incorporation into polymer backbones can impart desirable characteristics such as thermal stability, mechanical strength, and biocompatibility.

Preparation of Tough Biopolyurea Films

New bio-based polyureas have been synthesized using 4-aminophenylalanine (4-APhe) as a diamine monomer. researchgate.net This monomer can be made bioavailable through the fermentation of genetically modified Escherichia coli. researchgate.net The resulting polyureas are generally processable into films or fibers that exhibit excellent mechanical properties. researchgate.net These materials can achieve a maximum mechanical strength of around 150 MPa and a strain energy density of approximately 10 J/cm³, indicating a toughness that surpasses many conventional bioplastics. researchgate.net The synthesis involves reacting 4-APhe, obtained by neutralizing 4-aminophenylalanine dihydrochloride (B599025), with a diisocyanate. researchgate.net

Polymerization Mechanisms and Structural Characterization of P-Aminophenylalanine-Derived Polymers

The creation of polymers from p-aminophenylalanine relies on well-established polymerization techniques, primarily polycondensation, which allow for the formation of high-molecular-weight chains with specific architectures.

Polycondensation Reactions

The synthesis of both biopolyimides and biopolyureas from p-aminophenylalanine utilizes polycondensation reactions. nih.govyoutube.com In this type of step-growth polymerization, monomers with two or more reactive functional groups react to form larger structural units while releasing smaller molecules such as water or methanol. youtube.com For instance, in the creation of polyimides from a 4-amino-l-phenylalanine (B613037) dimer, the amino groups react with a dianhydride in a polycondensation process. nih.govacs.org Similarly, the formation of polyureas involves the reaction of the diamine monomer (4-APhe) with a diisocyanate. researchgate.net These reactions can be intermolecular, occurring between different monomer units, to build the polymer chain. youtube.com

Control of Polymer Architecture and Molecular Weight

The ability to control polymer architecture and molecular weight is crucial for tailoring the final properties of the material. Techniques such as living polymerization and the use of chain transfer agents offer precise control over these parameters. numberanalytics.comrsc.orgkit.edu While not explicitly detailed for p-aminophenylalanine in the provided context, general principles of polymer chemistry suggest that by controlling the stoichiometry of the reactants and the reaction conditions, the molecular weight of the resulting polyimides and polyureas can be managed. researchgate.net Modern polymerization methods like reversible addition-fragmentation chain transfer (RAFT) polymerization allow for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov This level of control is essential for producing materials with reproducible and predictable properties. nih.govnih.gov

Morphology-Controlled Self-Assembly of P-Aminophenylalanine-Derived Polymeric Materials

A significant area of research is the self-assembly of p-aminophenylalanine-derived polymers into controlled morphologies. This phenomenon is driven by the interactions between the polymer chains and with the surrounding solvent.

In the case of biopolyimides derived from a 4-amino-l-phenylalanine dimer, the poly(amic acid) precursors self-assemble into nanospheres in an aqueous environment. nih.govacs.org The morphology of these self-assembled structures can be manipulated by changing the solvent polarity. acs.org For example, redispersing the nanospheres in different solvent mixtures, such as acetone/water or methanol/water, and applying sonication can induce a transformation into spiky balls, flakes, or rods. nih.govacs.org This morphological control is retained even after the polymer is converted to its final polyimide form. nih.gov The ability to fine-tune the particle shape is attributed to the self-assembly of the diketopiperazine moieties within the polymer structure, which can be influenced by hydrogen bonding. acs.org This control over the final particle morphology is significant as non-spherical particles may enhance the interaction between the filler and the polymer matrix in composite materials. acs.org

Formation of Nanospheres and Tunable Morphologies

The self-assembly of p-aminophenylalanine and its derivatives can lead to the formation of various nanostructures, including nanospheres and nanofibers. researchgate.net This process is governed by specific, noncovalent intermolecular forces that dictate the final morphology of the assembled material. nih.gov The aromatic phenyl rings promote association through π–π stacking, while the amino and carboxyl groups can form hydrogen bonds, contributing to the stability of the resulting nanostructures. nih.govnih.gov

Research on related aminophenyl compounds, such as poly(p-aminophenol), has demonstrated the synthesis of nanocompounds with particle sizes in the range of 25-42 nm. derpharmachemica.comresearchgate.net Furthermore, when other molecules like protoporphyrin IX are chemically modified with phenylalanine, the resulting derivatives self-assemble into a variety of morphologies, including nanospheres and nanofibers. researchgate.net The intrinsic ability of the phenylalanine moiety to direct self-assembly is a key factor in the formation of these diverse and tunable nanostructures.

Impact of Solvent and Reaction Conditions on Self-Assembly

The morphology of nanostructures derived from phenylalanine-based molecules is highly sensitive to the surrounding environment. By carefully controlling reaction conditions such as solvent composition, pH, and concentration, it is possible to direct the self-assembly process to achieve desired shapes and sizes. mdpi.comrsc.org

Solvent Composition: The choice of solvent plays a critical role in determining the final assembled structure. For instance, studies on phenylalanine derivatives of protoporphyrin IX have shown that different solvent systems lead to distinct morphologies. researchgate.net The use of solvent mixtures and controlled evaporation rates can also guide the assembly process, transforming initial structures like nanofibers into more complex arrangements such as hierarchically assembled plates. mdpi.com

pH and Electrostatic Interactions: The ionization state of the amino and carboxylic acid groups, which is controlled by the pH of the solution, significantly influences self-assembly. In studies of L-phenylalanine, changes in pH alter the intermolecular electrostatic interactions. nih.govrsc.org At neutral pH, where the zwitterionic form dominates, fibrillar structures are typically formed. However, at low or high pH (cationic or anionic states), the morphology can shift dramatically to flake-like structures, demonstrating that electrostatic forces can override other interactions to inhibit fibril formation. nih.govrsc.org

Concentration: The concentration of the self-assembling molecule also affects the final structure. At very dilute concentrations, individual fibrillar structures may form, while higher concentrations can lead to a more crowded and dense network of these fibrils. nih.gov

Surface Functionalization with P-Aminophenylalanine Layers

The modification of surfaces with thin layers of p-aminophenylalanine is an effective strategy for creating functional interfaces with tailored properties, particularly for biomedical and biosensor applications. Electrografting has emerged as a robust method for covalently attaching these layers to conductive substrates.

Electrografting onto Substrates for Biorecognition

Electrografting of 4-aminophenylalanine onto surfaces like gold can be achieved using its corresponding diazonium salt. rsc.orgresearchgate.net This process often employs a pulsed potential deposition profile, which helps to overcome mass-transport limitations and allows for the creation of uniform layers with controllable thickness, ranging from approximately 1 to 24 nm. rsc.orgresearchgate.net

A crucial advantage of this method is that the grafted layers retain the key chemical functionalities of the original molecule. rsc.org Fourier-transform infrared (FT-IR) spectroscopy has confirmed the presence of the carboxylic acid group in the electrografted layers. rsc.org This retention is vital as it allows for subsequent chemical reactions, enabling the covalent attachment of specific bioreceptors to the surface for targeted biorecognition applications. rsc.org

Resistance to Non-Specific Protein Adsorption

A significant challenge in the development of biomedical devices and sensors is preventing the unwanted, non-specific adsorption of proteins, which can lead to fouling and loss of function. nih.gov Surfaces functionalized with electrografted 4-aminophenylalanine layers have demonstrated a remarkable ability to resist this phenomenon. rsc.orgresearchgate.net

The effectiveness of these layers is attributed to the formation of a tightly bound hydration layer, which is associated with the ionic charges present in the organic film at physiological pH. rsc.org This hydration barrier effectively prevents proteins from adhering to the surface. rsc.org When tested with a highly fouling solution of bovine serum albumin, these surfaces showed significantly lower protein adsorption compared to other commonly used antifouling materials. rsc.orgresearchgate.net This high resistance to non-specific protein binding makes p-aminophenylalanine-modified surfaces highly promising for applications requiring stable and specific biological interactions.

Interactive Data Table: Protein Adsorption on Various Surfaces

The following table compares the surface protein coverage on different materials when exposed to a highly fouling protein solution. Lower values indicate better resistance to non-specific protein adsorption.

| Surface Material | Protein Surface Coverage (ng/cm²) | Reference |

| Electrografted 4-Aminophenylalanine | 62 | rsc.orgresearchgate.net |

| Polyethylene (B3416737) Glycol (PEG) | 100 | rsc.orgresearchgate.net |

| Alkanethiol Self-Assembled Monolayers (SAMs) | 268 | rsc.orgresearchgate.net |

Mechanistic and Enzymatic Studies Involving P Aminophenylalanine

Substrate and Product in Enzymatic Transformations

The dual role of p-aminophenylalanine as both a product of one enzymatic reaction and a substrate for another highlights its importance as a metabolic intermediate. This is particularly evident in the activities of aminotransferases and its incorporation into complex secondary metabolites.

Aminotransferases, or transaminases, are enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid, a fundamental process in amino acid metabolism. nih.gov In the context of p-aminophenylalanine, these enzymes are critical for its biosynthesis, catalyzing the final step where an amino group is added to p-aminophenylpyruvic acid (PAPP) to form PAPA.

In a study on the biosynthesis of the antitumor agent dnacin B1, researchers investigated potential PAPA aminotransferases (APAT) from the producing organism, Actinosynnema pretiosum. mdpi.comnih.gov Nine candidate enzymes were expressed and tested for their ability to catalyze the amino group transformation using either PAPP or PAPA as the substrate. mdpi.comnih.govnih.gov The results showed that two enzymes, APAT4 and APAT9, exhibited significant aminotransferase activity for the formation of PAPA from PAPP. mdpi.comnih.govnih.gov

Interestingly, when the genes responsible for the early steps of PAPA biosynthesis were expressed in Escherichia coli, the host's own endogenous aminotransferases were able to complete the final step. nih.gov Specifically, the E. coli tyrosine aminotransferase, TyrB, was shown to effectively catalyze the conversion of PAPP to PAPA using glutamate (B1630785) as the amino donor. nih.gov The reverse reaction, converting PAPA to PAPP with α-ketoglutarate as the amino acceptor, was also demonstrated. nih.gov This highlights the substrate flexibility of certain native aminotransferases.

Table 1: Investigated Aminotransferases for p-Aminophenylalanine (PAPA) Formation

| Enzyme | Source Organism | Substrate | Product | Finding | Reference |

|---|---|---|---|---|---|

| APAT4 | Actinosynnema pretiosum | p-Aminophenylpyruvic acid (PAPP) | p-Aminophenylalanine (PAPA) | Displayed intriguing aminotransferase ability for PAPA formation. | mdpi.com, nih.gov |

| APAT9 | Actinosynnema pretiosum | p-Aminophenylpyruvic acid (PAPP) | p-Aminophenylalanine (PAPA) | Displayed intriguing aminotransferase ability for PAPA formation. | mdpi.com, nih.gov |

P-aminophenylalanine is a key building block for the quinone moiety of dnacin B1, a tetrahydroisoquinoline antibiotic with antitumor properties produced by Actinosynnema pretiosum. mdpi.comnih.gov The biosynthetic gene cluster (BGC) for dnacin B1, spanning a 66.9 kb DNA region, contains 41 open reading frames (ORFs). mdpi.comnih.govnih.gov

The involvement of PAPA as a precursor was confirmed through the heterologous expression of specific genes from the cluster—dinV, dinE, and dinF—in E. coli. mdpi.comnih.gov These enzymes catalyze the conversion of a primary metabolic intermediate, chorismic acid, into PAPP, which is then converted to PAPA. nih.gov The PAPA unit is then incorporated into the growing dnacin B1 molecule by a non-ribosomal peptide synthetase (NRPS) system. mdpi.comnih.gov The NRPS machinery, encoded by genes like dinL, dinJ, dinN, and dinO, is responsible for assembling the complex core structure of the antibiotic. mdpi.comnih.gov

Enzyme Engineering for p-Aminophenylalanine-Related Processes

The unique properties of p-aminophenylalanine have made it a target for enzyme engineering, where proteins are modified to create novel catalysts or to better understand their function.

Directed evolution and rational design are powerful strategies for tailoring enzymes for specific purposes. nih.govnih.govresearchgate.net Directed evolution mimics natural selection in the laboratory, involving iterative rounds of mutation and screening to find variants with desired properties. youtube.com Rational design, conversely, uses knowledge of an enzyme's structure and mechanism to predict beneficial mutations. nih.govresearchgate.net

A notable example involves the creation of a "designer enzyme" by introducing the unnatural amino acid p-aminophenylalanine (pAF) into a bacterial protein called LmrR, which is a transcription regulator from Lactococcus lactis and does not naturally have enzymatic activity. nih.goveurekalert.org By incorporating pAF at a specific position (V15pAF), scientists created a catalyst for abiological reactions like hydrazone and oxime formation. nih.gov

To enhance this nascent activity, researchers employed directed evolution. Through consecutive rounds of mutagenesis and screening, they identified several beneficial mutations within the protein's binding pocket. nih.gov These mutations dramatically improved the enzyme's performance. For instance, two engineered variants, LmrR_pAF_RMH and LmrR_pAF_RMHL, displayed turnover frequencies (kcat) that were 91- and 55-times higher, respectively, than the original designer enzyme. nih.gov This demonstrates that directed evolution can significantly boost the inherent catalytic activity of an unnatural amino acid embedded within a protein scaffold. nih.gov

Table 2: Directed Evolution of a p-Aminophenylalanine-Containing Enzyme

| Enzyme Variant | Relative Turnover Frequency (kcat) | Key Finding | Reference |

|---|---|---|---|

| LmrR_pAF (Parent) | 1x | Initial designer enzyme with catalytic p-aminophenylalanine. | nih.gov |

| LmrR_pAF_RMH | 91x | Significantly enhanced catalytic efficiency through directed evolution. | nih.gov |

Studying how enzymes interact with analogs of their substrates provides valuable insight into their mechanism and specificity. L-4-aminophenylalanine, a structural analog of L-phenylalanine, has been used to probe the active sites of enzymes like phenylalanine hydroxylase (PheH). nih.gov PheH is an allosterically regulated enzyme that converts phenylalanine to tyrosine. nih.govnumberanalytics.com Studies showed that L-4-aminophenylalanine could induce a low level of activation in PheH, supporting a model where the binding of an activator molecule to the regulatory domain promotes its dimerization, leading to enzyme activation. nih.gov This demonstrates how analogs can be used to understand the structural and conformational changes associated with enzyme regulation.

In the case of the engineered LmrR_pAF enzyme, the mutations identified through directed evolution did not necessarily increase the binding affinity (as reflected by higher Km values) for the substrates. nih.gov Instead, the enhanced catalytic efficiency resulted directly from a higher turnover frequency (kcat), indicating that the mutations fine-tuned the environment around the catalytic p-aminophenylalanine residue to better facilitate the chemical reaction rather than simply holding the substrate more tightly. nih.gov

Biochemical Pathways and Intermediates involving p-Aminophenylalanine

The biosynthesis of p-aminophenylalanine in Actinosynnema pretiosum for dnacin B1 production represents a specialized branch off the primary aromatic amino acid pathway. nih.gov The pathway begins with chorismic acid, a key intermediate in the synthesis of phenylalanine, tyrosine, and tryptophan. metwarebio.com

The proposed biosynthetic route to PAPA involves three key enzymatic steps:

Aminodeoxychorismate Synthase (DinV): This enzyme, homologous to aminodeoxychorismate synthase (ADCS), converts chorismic acid to p-amino-deoxychorismate. nih.gov

Mutase (DinE) and Dehydrogenase (DinF): These enzymes are thought to transform the p-amino-deoxychorismate into p-aminophenylpyruvic acid (PAPP). nih.gov

Aminotransferase (e.g., APAT4, APAT9, or host TyrB): This final step involves the transamination of PAPP to yield p-aminophenylalanine (PAPA). mdpi.comnih.gov

This pathway runs parallel to the canonical pathway that converts chorismic acid to tyrosine. nih.gov The identification of these intermediates and enzymes provides a clear biochemical map for the production of this important non-proteinogenic amino acid.

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| p-Aminophenylalanine | PAPA, pAF |

| p-Aminophenylalanine dihydrochloride (B599025) | - |

| p-Aminophenylpyruvic acid | PAPP |

| Dnacin B1 | - |

| Chorismic acid | - |

| Glutamate | Glu |

| α-Ketoglutarate | α-KG |

| Phenylalanine | - |

| Tyrosine | - |

| Tryptophan | - |

| Hydrazone | - |

| Oxime | - |

Pathway Reconstitution in Heterologous Systems

The biosynthesis of p-aminophenylalanine (PAPA) has been successfully reconstituted in heterologous host organisms, most notably Escherichia coli, providing clear evidence for the genes and enzymes involved in its formation. These studies are crucial for understanding the production of natural products that use PAPA as a building block and for developing engineered microbial strains for the production of this non-canonical amino acid.

One prominent example of pathway reconstitution is found in the study of the biosynthesis of the antitumor antibiotic dnacin B1. nih.gov The biosynthetic gene cluster for dnacin B1 in Actinosynnema pretiosum was found to contain genes homologous to those responsible for PAPA synthesis in other bacteria. Specifically, the genes dinV, dinE, and dinF were identified as encoding 4-amino-4-deoxychorismate synthase, 4-amino-4-deoxychorismate mutase, and 4-amino-4-deoxyprephenate dehydrogenase, respectively. To confirm their function, these three genes were co-expressed in E. coli BL21(DE3). High-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis of the fermentation broth of the engineered E. coli strain clearly showed the production of PAPA, which was absent in the control strain. nih.gov This confirmed that dinV, dinE, and dinF are sufficient to direct the synthesis of PAPA from chorismate, a primary metabolite in the host. nih.gov

Another significant effort in pathway reconstitution involved the computational design and engineering of an E. coli strain for the optimized production of para-aminophenylalanine (pAF), another designation for PAPA. nih.gov In this work, the papBAC gene cluster from Pseudomonas fluorescens was introduced into an E. coli host. These genes encode enzymes that convert chorismate into p-aminophenylpyruvate (PAPP), which is then converted to PAPA by native E. coli aminotransferases. nih.gov The study further employed metabolic engineering strategies, such as knocking out competing pathways and overexpressing key enzymes in the chorismate biosynthesis pathway, to significantly increase the production titer of PAPA. nih.gov This demonstrates how heterologous expression, coupled with systems biology approaches, can be used to not only reconstitute a biosynthetic pathway but also to enhance the production of the target compound.

The following table summarizes the key genes and their functions in the heterologous reconstitution of the p-aminophenylalanine biosynthetic pathway.

| Gene | Encoded Enzyme | Function in PAPA Biosynthesis | Source Organism | Heterologous Host |

| dinV | 4-amino-4-deoxychorismate synthase | Converts chorismic acid to 4-amino-4-deoxychorismate | Actinosynnema pretiosum | Escherichia coli |

| dinE | 4-amino-4-deoxychorismate mutase | Converts 4-amino-4-deoxychorismate to 4-amino-4-deoxyprephenate | Actinosynnema pretiosum | Escherichia coli |

| dinF | 4-amino-4-deoxyprephenate dehydrogenase | Converts 4-amino-4-deoxyprephenate to p-aminophenylpyruvic acid | Actinosynnema pretiosum | Escherichia coli |

| papA | 4-amino-4-deoxychorismate synthase | Converts chorismate to 4-amino-4-deoxychorismate | Pseudomonas fluorescens | Escherichia coli |

| papB | Chorismate mutase domain | Converts 4-amino-4-deoxychorismate to 4-amino-4-deoxyprephenate | Pseudomonas fluorescens | Escherichia coli |

| papC | Prephenate dehydrogenase domain | Converts 4-amino-4-deoxyprephenate to p-aminophenylpyruvate | Pseudomonas fluorescens | Escherichia coli |

Investigation of Reversible Enzymatic Activities

The enzymatic reactions involved in the biosynthesis and metabolism of p-aminophenylalanine are often reversible, a characteristic feature of many enzymes, particularly aminotransferases and lyases.

The final step in the biosynthesis of PAPA is the conversion of p-aminophenylpyruvic acid (PAPP) to PAPA. This reaction is catalyzed by an aminotransferase, which transfers an amino group from a donor molecule, such as glutamate, to PAPP. nih.govnih.gov Aminotransferases, also known as transaminases, are a class of enzymes that catalyze the reversible transfer of an amino group between an amino acid and a keto acid. nih.gov In the context of PAPA biosynthesis, the reaction can proceed in the forward direction to synthesize PAPA or in the reverse direction to convert PAPA back to PAPP. nih.gov

In the study of dnacin B1 biosynthesis, researchers screened for potential aminotransferases from the genome of Actinosynnema pretiosum that could catalyze this final step. nih.govnih.gov Nine potential PAPA aminotransferases (APATs) were identified, expressed, and their enzymatic activity was evaluated. The biochemical assays were conducted using both PAPP as a substrate to measure the formation of PAPA (forward reaction) and PAPA as a substrate to measure its conversion back to PAPP (reverse reaction). nih.govnih.gov Two of the screened enzymes, APAT4 and APAT9, demonstrated significant aminotransferase activity for the formation of PAPA. nih.govnih.gov The study also investigated the role of the native E. coli aminotransferase, TyrB, in this conversion. nih.gov This investigation of both the forward and reverse reactions is crucial for understanding the metabolic flux and regulation of PAPA levels within the cell.

Another class of enzymes that exhibit reversible activity on related compounds are ammonia (B1221849) lyases. Phenylalanine ammonia lyase (PAL), for instance, typically catalyzes the deamination of L-phenylalanine to trans-cinnamic acid and ammonia. nih.govfrontiersin.org However, under conditions of high ammonia concentration, this reaction is reversible, and PAL can catalyze the amination of trans-cinnamic acid to produce L-phenylalanine. nih.gov This reversibility has been exploited for the biocatalytic synthesis of non-natural amino acids. nih.gov While PAL acts on phenylalanine, the principle of reversible deamination/amination is a key concept in the enzymatic manipulation of amino acids.

The table below details the reversible enzymatic reactions involving p-aminophenylalanine and related compounds.

| Enzyme Class | Substrate(s) | Product(s) | Reaction Type |

| Aminotransferase (e.g., APAT4, APAT9, TyrB) | p-Aminophenylpyruvic acid + Amino Donor (e.g., Glutamate) | p-Aminophenylalanine + α-Keto Acid (e.g., α-Ketoglutarate) | Reversible Amino Group Transfer |

| Phenylalanine Ammonia Lyase (PAL) | L-Phenylalanine | trans-Cinnamic acid + Ammonia | Reversible Deamination/Amination |

Computational and Theoretical Investigations of P Aminophenylalanine

Quantum Chemical Calculations (DFT) on P-Aminophenylalanine Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure and reactivity of molecules. While specific DFT studies on p-aminophenylalanine dihydrochloride (B599025) are not extensively available in public literature, the principles can be understood from studies on similar molecules like phenylalanine and its derivatives.

DFT calculations can provide detailed information about the electronic properties of p-aminophenylalanine, such as the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO energies are critical in determining a molecule's reactivity. For aromatic amino acids, the HOMO is typically associated with the electron-rich aromatic ring, while the LUMO is distributed over the carboxylic acid group. The amino group in the para position of p-aminophenylalanine is expected to significantly influence the electronic properties of the phenyl ring, increasing its electron density and affecting its reactivity.